Welcome to the BenchChem Online Store!
molecular formula C10H10F3N B1313153 5-Methyl-6-(trifluoromethyl)indoline CAS No. 200711-22-4

5-Methyl-6-(trifluoromethyl)indoline

Cat. No. B1313153
M. Wt: 201.19 g/mol
InChI Key: SJDNGKSDFPRJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06369060B1

Procedure details

To a mixture of the trifluoromethylsulphonyloxyindoline (D6, 1.77 g, 4.69 mmol), lithium chloride (0.60 g, 14.1 mmol) and bis(triphenylphosphine) palladium (II) chloride (0.10 g, 0.14 mmol) in dry dimethylformamide (15 ml) was added tetramethyltin (0.72 ml, 5.2 mmol). The mixture was heated at 110° C. for 3.5 h, then cooled and evaporated. The residue was partitioned between dichloromethane and water, and the organic phase was washed with brine, dried and evaporated. The crude product was dissolved in ethanol (30 ml), 10% aqueous sodium hydroxide solution (7.5 ml) and solid sodium hydroxide (1 g) were added and the mixture was heated under reflux overnight. Ethanol was removed in vacuo, and the residue was diluted with water and extracted with dichloromethane. The organic extract was washed with brine, dried and evaporated. The residue was chromatographed on silica gel (50 g), eluted under suction with 2:1 ether/petroleum ether to give the title compound (0.70 g, 74%), m.p. 43-4° C.
Name
trifluoromethylsulphonyloxyindoline
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine) palladium (II) chloride
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9](OS(C(F)(F)F)(=O)=O)=[C:10]([C:13]([F:16])([F:15])[F:14])[CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[Cl-].[Li+].[CH3:27][Sn](C)(C)C>CN(C)C=O.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:27][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[C:13]([F:14])([F:15])[F:16])[NH:4][CH2:5][CH2:6]2 |f:1.2,5.6.7|

Inputs

Step One
Name
trifluoromethylsulphonyloxyindoline
Quantity
1.77 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Name
Quantity
0.6 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Name
bis(triphenylphosphine) palladium (II) chloride
Quantity
0.1 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0.72 mL
Type
reactant
Smiles
C[Sn](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane and water
WASH
Type
WASH
Details
the organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in ethanol (30 ml)
ADDITION
Type
ADDITION
Details
10% aqueous sodium hydroxide solution (7.5 ml) and solid sodium hydroxide (1 g) were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Ethanol was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (50 g)
WASH
Type
WASH
Details
eluted under suction with 2:1 ether/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2CCNC2=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.